molecular formula C9H11ClN2O3 B15013327 1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol

1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol

Cat. No.: B15013327
M. Wt: 230.65 g/mol
InChI Key: NAHNGRSZAGFPTJ-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol is an organic compound with the molecular formula C9H11ClN2O3 It is a derivative of propanol, featuring a chloro and nitro-substituted phenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol typically involves the reaction of 5-chloro-2-nitroaniline with an appropriate propanol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol: A similar compound with a different position of the hydroxyl group.

    5-Chloro-2-nitroaniline: The parent compound from which 1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol is derived.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

1-(5-chloro-2-nitroanilino)propan-2-ol

InChI

InChI=1S/C9H11ClN2O3/c1-6(13)5-11-8-4-7(10)2-3-9(8)12(14)15/h2-4,6,11,13H,5H2,1H3

InChI Key

NAHNGRSZAGFPTJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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